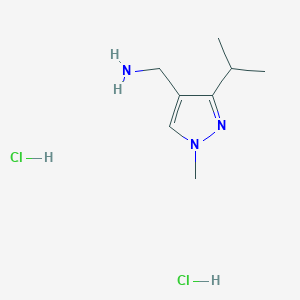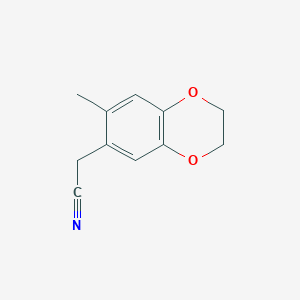![molecular formula C16H17N5O2S B2450289 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 2034263-63-1](/img/structure/B2450289.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic organic compound belonging to the class of indazole carboxamides. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, particularly as a potential therapeutic agent.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolo[3,2-d]pyrimidines, have been reported to inhibit purine nucleoside phosphorylase (pnp) . PNP plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis in cells.
Mode of Action
If it indeed targets PNP like its structural analogs, it may bind to the active site of the enzyme, inhibiting its function and disrupting purine metabolism .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it inhibits PNP, it could lead to decreased DNA and RNA synthesis, potentially slowing or stopping the growth of cells that rely on the purine salvage pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multi-step organic reactions. Key starting materials include 4-oxothieno[3,2-d]pyrimidine and 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. The process involves:
Amidation: : Reaction of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with a suitable amine to form the corresponding amide.
Ethylation: : Introduction of the ethyl group at the nitrogen atom of the 4-oxothieno[3,2-d]pyrimidine through nucleophilic substitution.
Cyclization: : Formation of the indazole ring via intramolecular cyclization under acidic or basic conditions.
Industrial Production Methods
For large-scale production, the synthesis routes are optimized to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated reactors are employed. Catalysts and solvents are carefully selected to minimize environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo oxidation to introduce additional functional groups or to modify its electronic properties.
Reduction: : The compound can be reduced to modify its structure, particularly the reduction of the oxo group.
Substitution: : Halogenation or nitration can be performed to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Nitrating agents like nitric acid, halogenating agents like bromine.
Major Products
Oxidation: : Introduction of hydroxyl groups.
Reduction: : Formation of secondary amines.
Substitution: : Halogenated or nitrated derivatives.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: : Used as a building block for more complex molecules in synthetic organic chemistry.
Biology: : Potential inhibitor of specific enzymes involved in disease pathways, useful in biochemical assays.
Medicine: : Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. Early studies suggest its efficacy in targeting specific cellular pathways, making it a candidate for drug development.
Industry: : Utilized in the synthesis of advanced materials, such as polymers and nanostructures, due to its unique chemical properties.
Comparison with Similar Compounds
When compared to other indazole derivatives, N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide shows distinct characteristics:
N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide: : Lacks the tetrahydro structure, leading to different bioavailability and efficacy.
N-(2-(4-Hydroxythieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: : Similar structure but with a hydroxyl group, altering its reactivity and interaction with biological targets.
N-(2-(4-Methylthieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: : Contains a methyl group instead of an oxo group, affecting its chemical behavior and applications.
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-15(13-10-3-1-2-4-11(10)19-20-13)17-6-7-21-9-18-12-5-8-24-14(12)16(21)23/h5,8-9H,1-4,6-7H2,(H,17,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECXIJKPONCAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
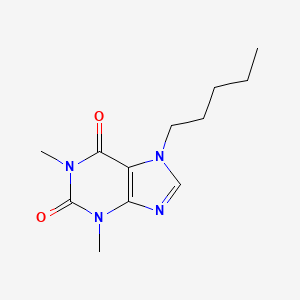
![N-(3-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2450208.png)
![6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2450209.png)
![4-[(2-carboxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2450211.png)
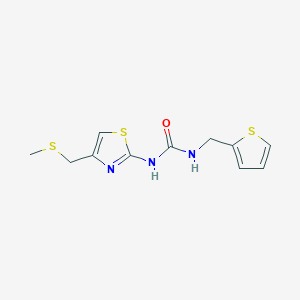
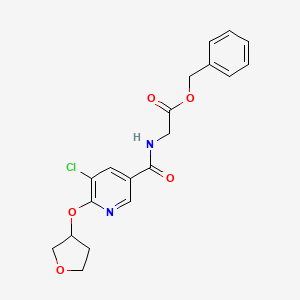
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450215.png)

![4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B2450218.png)
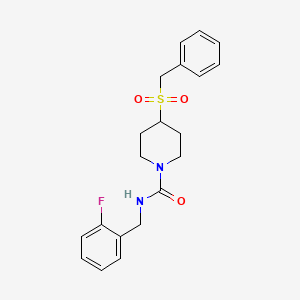
![2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B2450220.png)
![N-(2,4-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2450221.png)
